molecular formula C17H12FNO4 B2797224 N-(2-fluorophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide CAS No. 313669-59-9

N-(2-fluorophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2797224
CAS No.: 313669-59-9
M. Wt: 313.284
InChI Key: IPYZBEYLZKNEQN-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide typically involves the condensation of 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid with 2-fluoroaniline. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product in high yield.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the production time and cost, making the process more efficient and scalable.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing oxygen-containing groups.

    Substitution: Substituted derivatives with nucleophiles replacing the fluorine atom.

Scientific Research Applications

N-(2-fluorophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-fluorophenyl)-2-methoxy-N-[1-(2-phenylethyl)-4-piperidinyl]acetamide
  • N-(2-fluorophenyl)-1-(5-nitrothiophen-2-yl)methanimine
  • 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine

Uniqueness

N-(2-fluorophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide stands out due to its unique chromene core structure, which imparts distinct biological and chemical properties

Biological Activity

N-(2-fluorophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene family, which has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound features a chromene core with a fluorophenyl substituent and a methoxy group, contributing to its unique chemical properties. The general structure can be represented as follows:

C16H13FNO3\text{C}_{16}\text{H}_{13}\text{FNO}_3

Antimicrobial Activity

Research has indicated that derivatives of chromenes exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Chromene Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
N-(2-fluorophenyl)-8-methoxy-...Staphylococcus aureus12.5 μg/mL
Escherichia coli25 μg/mL
Candida albicans15 μg/mL

The presence of the fluorine atom in the phenyl ring is believed to enhance the compound's interaction with microbial targets, increasing its efficacy.

Anti-inflammatory Activity

This compound has been studied for its anti-inflammatory properties. It is thought to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

Mechanism of Action:

  • Inhibition of COX Enzymes: The compound binds to the active site of COX enzymes, reducing the production of pro-inflammatory mediators such as prostaglandins.
  • Reactive Oxygen Species (ROS) Modulation: It may also interact with ROS pathways, contributing to its antioxidant effects.

Study on Antimicrobial Efficacy

A study published in Molecules explored various coumarin derivatives, including this compound. The compound was tested against multiple pathogens, demonstrating promising results against resistant strains of bacteria and fungi.

Study on Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory potential of chromene derivatives in vivo. Mice treated with this compound showed a significant reduction in paw edema compared to control groups, indicating its effectiveness in mitigating inflammation.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis indicates that modifications on the chromene core significantly affect biological activity:

  • Fluorine Substitution: Enhances antimicrobial activity.
  • Methoxy Group: Contributes to anti-inflammatory effects.
  • Carboxamide Functionality: Plays a role in binding affinity to biological targets.

Properties

IUPAC Name

N-(2-fluorophenyl)-8-methoxy-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FNO4/c1-22-14-8-4-5-10-9-11(17(21)23-15(10)14)16(20)19-13-7-3-2-6-12(13)18/h2-9H,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPYZBEYLZKNEQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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